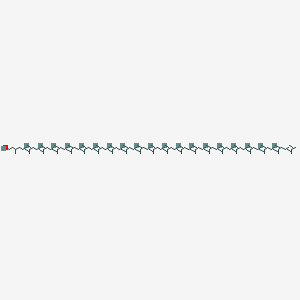

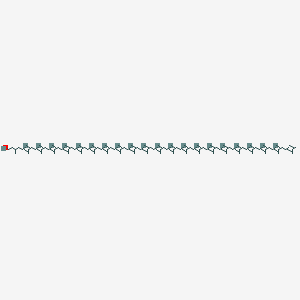

Dolichol 22

説明

Dolichol refers to a group of long-chain mostly unsaturated organic compounds that are made up of varying numbers of isoprene units terminating in an α-saturated isoprenoid group, containing an alcohol functional group . Dolichols play a role in the post-translational modification of proteins known as N-glycosylation in the form of dolichol phosphate . Dolichols function as a membrane anchor for the formation of the oligosaccharide Glc3–Man9–GlcNAc2 .

Synthesis Analysis

Dolichol is a product of the HMG-CoA reductase pathway (also known as the mevalonate pathway), and as such their creation and availability are affected by mevalonate inhibition . The enzyme from Saccharomyces cerevisiae has been utilized to investigate the structure and activity of the protein and interactions of the enzyme with Dol-P and synthetic Dol-P analogs containing fluorescent probes .

Chemical Reactions Analysis

Dolichols play a role in the post-translational modification of proteins known as N-glycosylation in the form of dolichol phosphate . Dolichols function as a membrane anchor for the formation of the oligosaccharide Glc3–Man9–GlcNAc2 . This oligosaccharide is transferred from the dolichol donor onto certain asparagine residues .

Physical And Chemical Properties Analysis

Dolichol is a long-chain unsaturated polyisoprenoid . It is made up of varying numbers of isoprene units terminating in an α-saturated isoprenoid group, containing an alcohol functional group .

科学的研究の応用

Antioxidant Properties

Dolichol has been studied for its potential role in the antioxidant machinery of cell membranes. Research suggests that dolichol may act as a radical scavenger of peroxidized lipids in cell membranes, which could have implications for understanding statin toxicity and neurodegenerative diseases (Bergamini et al., 2004). Additionally, another study indicates that dolichol can be an efficient UV screen for skin protection, with its UV-absorbing properties being enhanced upon UV irradiation (Sgarbossa et al., 2004).

Role in Glycosylation and Protein Processing

Dolichol is crucial in glycosylation processes, such as N-linked protein glycosylation, which is vital for proper protein folding and function. A study highlights that mutations in Nogo-B receptor, a subunit of cis-prenyltransferase essential for dolichol synthesis, can cause a congenital disorder of glycosylation, affecting protein N-glycosylation (Park et al., 2014). Similarly, in plants, dolichols play a role in responding to endoplasmic reticulum stress and abiotic stress resistance, again linked to their role in protein glycosylation (Zhang et al., 2008).

Biomarker of Aging

Dolichol accumulation in tissues is proposed as a biomarker of aging. Its levels exhibit a quantitative correlation with age and are not significantly altered by age-dependent diseases. This characteristic makes dolichol a potential tool for studying aging and related processes (Parentini et al., 2005).

Implications in Metabolic Diseases

Research has linked dolichol biosynthesis defects to a new class of metabolic diseases. Given dolichol's role in various glycosylation processes, defects in its biosynthesis can lead to diverse metabolic disorders, affecting a range of physiological functions (Cantagrel & Lefeber, 2011).

Cellular Functions and Stress Responses

Studies on dolichol also extend to its role in cellular functions and responses to oxidative stress. It is indicated that oxidative stress may lead to a rapid degradation of dolichol, suggesting its involvement in free radical metabolism and potential protective role against oxidative stress in cell membranes (Guarini et al., 2007).

作用機序

Dolichols play a role in the post-translational modification of proteins known as N-glycosylation in the form of dolichol phosphate . Dolichols function as a membrane anchor for the formation of the oligosaccharide Glc3–Man9–GlcNAc2 . This oligosaccharide is transferred from the dolichol donor onto certain asparagine residues .

将来の方向性

In the future, the deliberate modification of therapeutic protein glycosylation will become more prevalent as glycoengineering strategies, including sophisticated computer-aided tools for “building in” glycans sites, acceptance of a broad range of production systems with various glycosylation capabilities, and supplementation methods for introducing non-natural metabolites into glycosylation pathways further develop and become more accessible .

特性

IUPAC Name |

(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E,70E,74E,78E,82E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79,83,87-docosamethyloctaoctaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78,82,86-henicosaen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C110H180O/c1-89(2)45-24-46-90(3)47-25-48-91(4)49-26-50-92(5)51-27-52-93(6)53-28-54-94(7)55-29-56-95(8)57-30-58-96(9)59-31-60-97(10)61-32-62-98(11)63-33-64-99(12)65-34-66-100(13)67-35-68-101(14)69-36-70-102(15)71-37-72-103(16)73-38-74-104(17)75-39-76-105(18)77-40-78-106(19)79-41-80-107(20)81-42-82-108(21)83-43-84-109(22)85-44-86-110(23)87-88-111/h45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,75,77,79,81,83,85,110-111H,24-44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74,76,78,80,82,84,86-88H2,1-23H3/b90-47+,91-49+,92-51+,93-53+,94-55+,95-57+,96-59+,97-61+,98-63+,99-65+,100-67+,101-69+,102-71+,103-73+,104-75+,105-77+,106-79+,107-81+,108-83+,109-85+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVHFGNZKPGPFV-MLSWYBMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C110H180O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1518.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

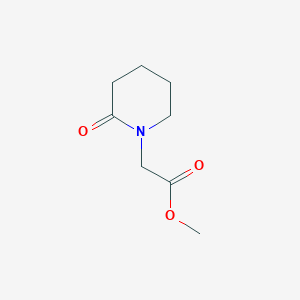

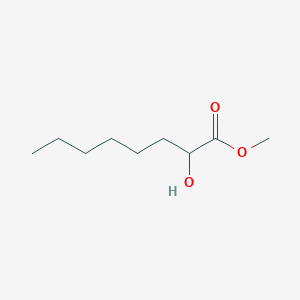

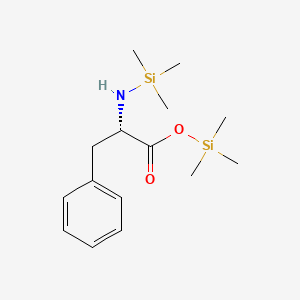

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine](/img/structure/B3152436.png)

![2-[Methyl(pyridin-4-yl)amino]acetic acid](/img/structure/B3152470.png)